REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Na].[F:8][C:9]([F:19])([F:18])[C:10]([F:17])([F:16])[C:11](OCC)=[O:12]>C(OCC)C>[F:16][C:10]([F:17])([C:9]([F:19])([F:18])[F:8])[C:11]([CH2:2][C:1]([O:4][CH2:5][CH3:6])=[O:3])=[O:12] |^1:6|
|
Name
|
|
Quantity
|
20.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20.26 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)OCC)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
the solution was further reacted
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
was cool
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether layer was dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Diethyl ether was then distilled off
|
Type
|
DISTILLATION
|
Details
|
by distilling at atmospheric pressure
|
Type
|
DISTILLATION
|
Details
|
the resulting residue was further distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)CC(=O)OCC)(C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 42.3% | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |